4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-4-27-18-13-17(20-14(2)21-18)23-8-10-24(11-9-23)19(25)22-15-6-5-7-16(12-15)26-3/h5-7,12-13H,4,8-11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDWHMVYSRMLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through condensation reactions involving ethoxy and methyl substituents.
Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions.
Coupling Reaction: The pyrimidine and piperazine intermediates are coupled using reagents such as carbodiimides to form the final carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions while minimizing side products.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites, modulating signal transduction pathways.
Pathways: Interference with metabolic or signaling pathways, leading to biological effects.
Comparison with Similar Compounds
Key Observations :
Receptor and Ion Channel Modulation
- TRPV1 Agonism : CPIPC analogs (e.g., 4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) act as partial TRPV1 agonists, suggesting the piperazine-carboxamide scaffold is compatible with ion channel targeting. Substituents like chloro or methoxy may fine-tune selectivity .
- Dopamine D3 Receptor Selectivity : In piperazine derivatives (), the carboxamide linker’s carbonyl group is critical for D3 receptor affinity. The target compound’s carboxamide group may similarly enhance receptor interactions .
- Serotonin 5-HT1A Antagonism : Methoxy-substituted aryl groups (e.g., p-MPPI in ) are associated with 5-HT1A antagonism. The target compound’s 3-methoxyphenyl group may confer analogous activity .
Enzyme Inhibition
- Aspartate Aminotransferase Inhibition: A structural analog, 4-(1H-indol-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide, exhibits low potency (IC50 = 100,000 nM), indicating that methoxy-substituted piperazines may require optimized substituents for enzyme inhibition .
Biological Activity
The compound 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a piperazine derivative with potential therapeutic applications. Its unique structure, characterized by a pyrimidine moiety, piperazine ring, and aromatic substitutions, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 356.4 g/mol. The structure includes:
- A piperazine ring , which is commonly found in many pharmaceuticals due to its versatility in binding to biological targets.
- A pyrimidine ring that may influence nucleic acid interactions and enzyme activity.
- Aromatic groups that enhance lipophilicity and facilitate membrane permeability.
Research indicates that this compound may interact with specific enzymes or receptors, potentially inhibiting their activity. The following mechanisms have been proposed based on structural similarities to known bioactive compounds:
- Enzyme Inhibition : The urea functional group may facilitate interactions with active sites of enzymes, leading to inhibition of critical signaling pathways.
- Receptor Modulation : The aromatic substitutions suggest potential interactions with receptors involved in various physiological processes, including those related to cancer and inflammation.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notable findings include:
- Cytotoxicity : The compound exhibited significant cytotoxic activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| CEM-13 | 0.48 | Doxorubicin |
| MCF-7 | 0.65 | Doxorubicin |
Mechanistic Insights
Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner in MCF-7 cells. This was associated with increased levels of caspase-3/7 activity, indicating activation of the apoptotic pathway .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of this compound demonstrated its ability to arrest cell proliferation at the G1 phase in MCF-7 cells. Western blot analysis indicated that it increases p53 expression levels, further supporting its role as a potential anticancer agent.
Case Study 2: Enzyme Interaction
In a biochemical assay against human carbonic anhydrases (hCA I and II), the compound showed selective inhibition at nanomolar concentrations. This selectivity suggests potential applications in targeting cancer-related pathways involving these enzymes .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(3-Chlorophenyl)-3-(4-(6-Dimethylamino-2-methylpyrimidin-4-yl)amino)urea | Chlorophenyl instead of methoxyphenyl | Different reactivity due to chlorine atom |
| 1-(4-Methoxyphenyl)-3-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)amino)urea | Methoxy substituent instead of trifluoromethyl | Altered solubility and binding properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
